6-O-Syringoylajugol

Overview

Description

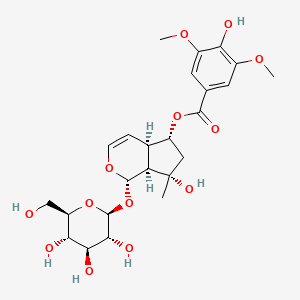

6-O-Syringoylajugol is a natural product that can be found in Verbacum spp . It has a molecular formula of C24H32O13 and a molecular weight of 528.5 .

Molecular Structure Analysis

The molecular structure of 6-O-Syringoylajugol is consistent with its formula C24H32O13 . The H-NMR data is consistent with the structure .Physical And Chemical Properties Analysis

6-O-Syringoylajugol is a powder with a molecular weight of 528.5 . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month . It should be stored at -20°C for 3 years, 4°C for 2 years, and in solvent at -80°C for 6 months and -20°C for 1 month .Scientific Research Applications

Neuroprotective Potential in Parkinson’s Disease

6-O-Syringoylajugol, a derivative of Syringic acid (SA), demonstrates significant potential in neuroprotection, particularly in Parkinson’s disease models. In a study, SA showed notable neuroprotective, antioxidant, and anti-inflammatory effects in a rat model of Parkinson's disease induced by 6-Hydroxydopamine (6-OHDA), a chemical used to simulate the condition. The treatment with SA led to improvements in motor dysfunction, nigral dopamine release, and a reduction in oxidative stress markers, indicating its therapeutic potential for Parkinson’s disease (Güzelad et al., 2021).

Broad Therapeutic Applications

SA, related to 6-O-Syringoylajugol, has been reported to have a wide range of therapeutic applications beyond neuroprotection. It is effective in the prevention of various conditions, including diabetes, cardiovascular diseases, and cancer. Moreover, it exhibits antimicrobial, anti-inflammatory, antiendotoxic, and hepatoprotective activities. This indicates its potential in various biomedical applications, from disease prevention to treatment (Srinivasulu et al., 2018).

Impact on Bone Health

Research on Syringin, a similar compound to 6-O-Syringoylajugol, indicates its effectiveness in preventing bone loss. A study demonstrated that Syringin significantly improved bone mineral density and bone microarchitecture in ovariectomized mice, suggesting its utility in treating osteoporosis. This was attributed to its ability to regulate molecular mechanisms involving NF-κB and PI3K/AKT signaling pathways (Liu et al., 2018).

Safety and Hazards

In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, the skin should be rinsed thoroughly with large amounts of water. Contaminated clothing and shoes should be removed and a physician should be consulted .

Mechanism of Action

Target of Action

6-O-Syringoylajugol is a natural product found in Verbacum spp

Biochemical Pathways

It is known that the compound has biological activity , but the exact pathways and their downstream effects are not well-documented

Result of Action

It is known that the compound has biological activity , but the specifics of these effects are not well-documented

properties

IUPAC Name |

[(1S,4aR,5R,7S,7aS)-7-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-5-yl] 4-hydroxy-3,5-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O13/c1-24(31)8-14(35-21(30)10-6-12(32-2)17(26)13(7-10)33-3)11-4-5-34-22(16(11)24)37-23-20(29)19(28)18(27)15(9-25)36-23/h4-7,11,14-16,18-20,22-23,25-29,31H,8-9H2,1-3H3/t11-,14+,15+,16+,18+,19-,20+,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVBVLPSUZPTMSB-PTKOVHFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C4=CC(=C(C(=C4)OC)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C[C@H]([C@H]2[C@@H]1[C@@H](OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)C4=CC(=C(C(=C4)OC)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-O-Syringoylajugol | |

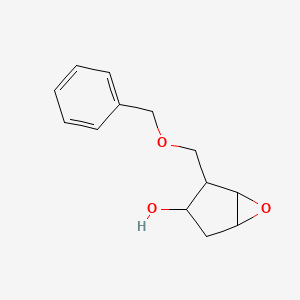

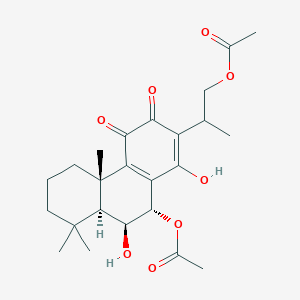

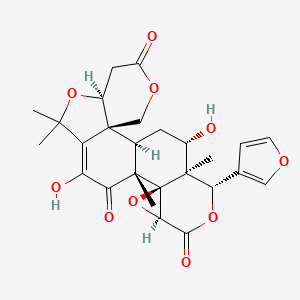

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Dimethylamino)methylene]-3-(2-naphthyl)-3-oxo-propanenitrile](/img/structure/B1631904.png)

![(1s-trans)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol](/img/structure/B1631943.png)